tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No.: 1439922-02-7
Cat. No.: VC2762693
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate - 1439922-02-7](/images/structure/VC2762693.png)
Specification
CAS No. | 1439922-02-7 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)11(15)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10?,11-/m1/s1 |
Standard InChI Key | OTKKWUPZYUSFQX-VQXHTEKXSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2)CN |
SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2 |
Introduction
Structural Characteristics and Nomenclature
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is characterized by its distinctive bicyclic framework with a nitrogen atom incorporated at the 2-position, creating the azabicyclic system. The structure features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen and an aminomethyl substituent at the 3-position with specific S-stereochemistry.
Structural Components
The molecule consists of several key structural elements:
-
A 2-azabicyclo[2.2.2]octane core structure
-
A tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom
-
An aminomethyl group at the 3-position with S-configuration
-
A carboxylate functional group
Identifiers and Nomenclature
The compound is identified through various systematic naming conventions and identifiers as outlined in Table 1.
Table 1: Identification Parameters of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Parameter | Value |
---|---|
CAS Number | 1439922-02-7 |
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Standard InChIKey | OTKKWUPZYUSFQX-VQXHTEKXSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2 |
Isomeric SMILES | CC(C)(C)OC(=O)N1C@@HCN |
Physical and Chemical Properties
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate possesses distinct physical and chemical characteristics that determine its behavior in chemical reactions and biological systems.
Chemical Properties
The chemical reactivity of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily determined by its functional groups:
-
The primary amine of the aminomethyl group can participate in nucleophilic reactions, including amide formation, reductive amination, and other transformations typical of primary amines.
-
The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents, revealing the secondary amine of the azabicyclic system.
-
The bicyclic framework provides conformational rigidity, which can be advantageous in medicinal chemistry applications where specific spatial orientation of functional groups is required .
Synthetic Approaches
General Synthetic Strategies
The synthesis of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves strategies that establish the bicyclic framework with the correct stereochemistry at the 3-position.
Stereochemical Considerations
The S-configuration at the 3-position is a critical aspect of the compound's structure. This stereospecificity can be achieved through:
-
Use of chiral starting materials
-
Stereoselective synthetic transformations
-
Resolution of racemic mixtures
Applications in Research and Development
Pharmaceutical Building Block
The compound serves as a valuable building block in medicinal chemistry due to several key features:
-
The rigid bicyclic structure provides a well-defined three-dimensional framework that can lead to improved receptor specificity in drug design.
-
The primary amine functionality allows for further derivatization to create diverse compound libraries.
-
The protected nitrogen in the bicyclic system can be selectively deprotected and functionalized, enabling modular synthesis approaches .
Use in Chemical Synthesis
Beyond its potential pharmaceutical applications, the compound may serve as an intermediate in the synthesis of more complex molecules:
-
The primary amine can be used in coupling reactions to build peptide-like structures.
-
The conformationally restricted bicyclic system can serve as a template for stereoselective transformations.
-
The compound may function as a chiral auxiliary in asymmetric synthesis applications .
Related Azabicyclic Compounds
Comparison with Other Azabicyclic Systems
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate belongs to a broader family of azabicyclic compounds, each with distinctive structural features and potential applications. Table 2 presents a comparison with related compounds.
Table 2: Comparison of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate with Related Compounds
Structural Relationships
The variations in bicyclic frameworks result in different spatial arrangements of functional groups, which can significantly impact biological activity and chemical reactivity:
-
The 2-azabicyclo[2.2.2]octane core of the target compound provides a symmetrical framework with the nitrogen positioned at the bridgehead.
-
The 8-azabicyclo[3.2.1]octane system (as in tropane alkaloids) features an asymmetric framework with different bridge lengths.
-
The 2-azabicyclo[2.2.1]heptane structure has a more compact framework with increased ring strain .
Future Research Directions
Technological Applications
Beyond pharmaceutical applications, the compound's unique structural features could be leveraged in:
-
Development of chiral separation technologies.
-
Design of molecular recognition systems.
-
Creation of novel materials with defined three-dimensional structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume